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molecular formula C11H11ClN2O5 B8705928 Ethyl 3-(5-chloro-2-nitrophenylamino)-3-oxopropanoate

Ethyl 3-(5-chloro-2-nitrophenylamino)-3-oxopropanoate

Cat. No. B8705928
M. Wt: 286.67 g/mol
InChI Key: FUELYDHMHRPLNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06632813B1

Procedure details

To a solution of 5-chloro-2-nitroaniline (25.4 g, 147 mmol) in N,N-dimethylformamide (300 ml) were added triethylamine (22.6 ml, 162 mmol) and ethyl 3-chloro-3-oxopropionate (20.7 ml, 162 mmol), and the mixture was stirred for 1 hour at room temperature. The reaction mixture was poured into ice water and the precipitated crystals were collected by filtration. These were washed with water and diisopropyl ether in sequence and then air-dried, thereby obtaining 37.1 g of title compound as yellow powder. Yield 88%.
Quantity
25.4 g
Type
reactant
Reaction Step One
Quantity
22.6 mL
Type
reactant
Reaction Step One
Quantity
20.7 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N+:9]([O-:11])=[O:10])=[C:6]([CH:8]=1)[NH2:7].C(N(CC)CC)C.Cl[C:20](=[O:27])[CH2:21][C:22]([O:24][CH2:25][CH3:26])=[O:23]>CN(C)C=O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N+:9]([O-:11])=[O:10])=[C:6]([NH:7][C:20]([CH2:21][C:22]([O:24][CH2:25][CH3:26])=[O:23])=[O:27])[CH:8]=1

Inputs

Step One
Name
Quantity
25.4 g
Type
reactant
Smiles
ClC=1C=CC(=C(N)C1)[N+](=O)[O-]
Name
Quantity
22.6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20.7 mL
Type
reactant
Smiles
ClC(CC(=O)OCC)=O
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitated crystals were collected by filtration
WASH
Type
WASH
Details
These were washed with water and diisopropyl ether in sequence
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=CC(=C(C1)NC(=O)CC(=O)OCC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 37.1 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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